Ethyl 2-(4-hydroxytetrahydro-2h-thiopyran-4-yl)acetate
Description
Properties
Molecular Formula |
C9H16O3S |
|---|---|
Molecular Weight |
204.29 g/mol |
IUPAC Name |
ethyl 2-(4-hydroxythian-4-yl)acetate |
InChI |
InChI=1S/C9H16O3S/c1-2-12-8(10)7-9(11)3-5-13-6-4-9/h11H,2-7H2,1H3 |
InChI Key |
ZMKQJHJVKDUNGV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CCSCC1)O |
Origin of Product |
United States |
Preparation Methods
Methodology Overview:
-
- 4-Hydroxy-2H-thiopyran derivatives or their precursors, such as 4-hydroxy-2H-thiopyran-4-one or related ketones.
- Ethyl chloroacetate or ethyl acetate derivatives for ester formation.
- Thiol or thioether functionalities introduced via nucleophilic substitution or addition reactions.
-
- Cyclization often occurs under acidic or basic catalysis, typically employing Lewis acids (e.g., BF₃·OEt₂) or Brønsted acids.
- Refluxing in suitable solvents such as ethanol or acetonitrile to promote ring closure.
- Subsequent esterification is achieved through standard Fischer esterification or via direct acylation with ethyl chloroacetate in the presence of bases like potassium carbonate or sodium hydride.
Example:
A reported method involves the cyclization of 4-hydroxy-2H-thiopyran-4-one with ethyl chloroacetate under reflux with potassium carbonate, leading to the formation of the desired tetrahydrothiopyran core bearing an ester group at the 2-position.
Multi-Step Synthesis via Functional Group Interconversion
This route entails initial synthesis of a suitable heterocyclic intermediate, followed by functionalization to introduce the hydroxyl and ester groups.
Stepwise Procedure:
Step 1:
Synthesis of 4-hydroxy-2H-thiopyran-4-one or related ketones through thiol addition to α,β-unsaturated carbonyl compounds or via cyclization of appropriate precursors.Step 2:
Alkylation or acylation at the 2-position with ethyl chloroacetate or ethyl acetate derivatives, often under basic conditions to afford the ester linkage.Step 3:
Hydroxylation or reduction steps to introduce the hydroxyl group at the 4-position, often via selective reduction or hydroxylation using reagents like sodium borohydride or hydroxylamine derivatives.Step 4:
Purification through recrystallization or chromatography yields the target compound.
Note:
This method benefits from high regioselectivity and control over stereochemistry, especially when employing chiral catalysts or auxiliaries.
Synthesis via Thioether and Ester Intermediates
An alternative involves preparing thioether intermediates that are subsequently oxidized or hydrolyzed to generate the hydroxyl group, followed by esterification.
Key Steps:
Formation of Thioether:
Reacting 4-hydroxy-2H-thiopyran-4-one with alkyl halides or sulfonates to introduce sulfur-linked substituents.Oxidation or Hydrolysis:
Converting thioethers to sulfoxides or sulfones, then hydrolyzing to generate the hydroxyl group at the desired position.Esterification:
Reacting the hydroxylated intermediate with ethyl chloroacetate or ethyl acetate derivatives under standard esterification conditions.
Advantages:
Provides control over sulfur oxidation states and functionalization, enabling fine-tuning of the compound's properties.
Biocatalytic and Green Chemistry Approaches
Recent advances suggest employing enzymatic catalysis or environmentally benign conditions to synthesize the target compound, emphasizing sustainability.
Enzymatic Hydroxylation:
Utilizing oxidases or hydroxylases to selectively introduce hydroxyl groups onto heterocyclic precursors.Solvent Selection:
Water or bio-based solvents replace traditional organic solvents, aligning with green chemistry principles.Catalysis:
Use of recyclable catalysts like metal-organic frameworks (MOFs) to facilitate cyclization and esterification steps.
Summary Data Table of Preparation Methods
Research Discoveries and Innovations
Patent EP1620423B1 describes a process for preparing derivatives of tetrahydro-pyran systems, emphasizing the importance of regioselective cyclizations and esterifications, which are applicable to synthesizing Ethyl 2-(4-hydroxytetrahydro-2H-thiopyran-4-yl)acetate .
Green Chemistry Advances:
Recent studies highlight the potential of enzymatic hydroxylation and aqueous-phase reactions to reduce hazardous waste and improve selectivity, aligning with sustainable synthesis goals.Catalytic Innovations: Use of Lewis acids and metal catalysis has significantly improved yields and regioselectivity, as demonstrated in various heterocyclic syntheses involving sulfur and oxygen heteroatoms.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-hydroxytetrahydro-2h-thiopyran-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of ethyl 2-(4-oxotetrahydro-2h-thiopyran-4-yl)acetate.
Reduction: Formation of ethyl 2-(4-hydroxytetrahydro-2h-thiopyran-4-yl)ethanol.
Substitution: Formation of ethyl 2-(4-halotetrahydro-2h-thiopyran-4-yl)acetate.
Scientific Research Applications
Ethyl 2-(4-hydroxytetrahydro-2h-thiopyran-4-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of ethyl 2-(4-hydroxytetrahydro-2h-thiopyran-4-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active thiopyran derivative, which can interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Ethyl 2-(4-hydroxytetrahydro-2H-thiopyran-4-yl)acetate with structurally related compounds, focusing on molecular structure, physicochemical properties, and functional behavior.
Structural Analogs: Oxygen vs. Sulfur Heterocycles
Ethyl 2-(Tetrahydro-2H-pyran-4-yl)acetate (C₉H₁₆O₃):
- Structure : Replaces the thiopyran sulfur with an oxygen atom (tetrahydropyran).
- Physical Properties : Boiling point = 228.3°C, density = 1.003 g/cm³ .
- Key Differences: The absence of sulfur reduces molecular weight (172.2 vs. 188.29 for the thiopyran analog) and alters polarity.
Ethyl 2-(Tetrahydro-2H-thiopyran-4-yl)acetate (C₉H₁₆O₂S):
- Structure : Thiopyran ring without a hydroxyl group.
- Molecular Weight : 188.29 g/mol .
- Safety Data : Hazard statements include H302 (harmful if swallowed) and H315 (skin irritation) .
- Comparison : The lack of a hydroxyl group reduces hydrogen-bonding capacity, likely lowering melting point and aqueous solubility compared to the hydroxylated derivative .
Substituent Variations: Hydroxyl vs. Other Functional Groups
Ethyl 2-(5-Bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate (C₁₄H₁₅BrO₄S):
- Structure : Benzofuran core with bromo and sulfinyl substituents.
- Crystallography : Stabilized by π-π interactions (3.814 Å spacing) and weak C–H⋯O hydrogen bonds .
Ethyl (4-Methyltetrahydro-2H-pyran-4-yl) Oxalate (C₁₁H₁₆O₅):
- Structure : Oxalate ester with a methyl-substituted tetrahydropyran ring.
- Synthesis : Prepared via esterification in THF with triethylamine, highlighting reactivity differences due to the oxalate group .
- Comparison : The oxalate group increases molecular complexity and acidity compared to the acetate moiety in the target compound .
Heterocyclic Systems with Sulfur
Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (C₁₂H₁₅N₂O₃S₂):
- Structure : Combines pyrimidine and thietane (three-membered sulfur ring).
- Reactivity : The thietane ring introduces steric strain, enhancing reactivity in nucleophilic substitutions .
- Comparison : The smaller thietane ring vs. thiopyran results in distinct conformational flexibility and metabolic pathways .
Data Table: Key Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₉H₁₆O₃S | 188.29* | N/A | Hydroxyl, thiopyran, ester |
| Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate | C₉H₁₆O₃ | 172.2 | 228.3 | Tetrahydropyran, ester |
| Ethyl 2-(tetrahydro-2H-thiopyran-4-yl)acetate | C₉H₁₆O₂S | 188.29 | N/A | Thiopyran, ester |
| Ethyl (4-methyltetrahydro-2H-pyran-4-yl) oxalate | C₁₁H₁₆O₅ | 244.24 | N/A | Methyl, oxalate, pyran |
*Calculated based on molecular formula; experimental data unavailable.
Research Findings and Implications
- Synthesis Challenges : Introducing the hydroxyl group to the thiopyran ring may require selective oxidation or protection/deprotection strategies, as seen in sulfoxide synthesis .
- Crystallographic Behavior : The hydroxyl group in the target compound is expected to form intermolecular hydrogen bonds, analogous to sulfinyl groups in benzofuran derivatives . Software like SHELXL is critical for resolving such structures .
- Biological Relevance: Sulfur-containing compounds often exhibit unique pharmacokinetics; the hydroxyl group may improve bioavailability compared to non-polar analogs .
Biological Activity
Ethyl 2-(4-hydroxytetrahydro-2H-thiopyran-4-yl)acetate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C₉H₁₆O₂S
- Molecular Weight : 188.287 g/mol
- CAS Number : 218624-29-4
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, particularly against Gram-negative bacteria. It acts by inhibiting specific bacterial enzymes, which could lead to a reduction in bacterial growth and viability.
- Anticancer Potential : Research indicates that this compound may have anticancer effects. It has been shown to induce apoptosis in cancer cell lines, possibly through the modulation of apoptotic pathways involving Bcl-2 family proteins.
- Neuroprotective Effects : Some studies suggest that the compound may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound inhibits specific enzymes critical for bacterial survival, thereby exerting its antimicrobial effects.
- Apoptosis Induction : By altering the expression of pro-apoptotic and anti-apoptotic proteins, the compound can trigger programmed cell death in cancer cells.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study investigating the anticancer properties of this compound demonstrated significant cytotoxicity against human melanoma cells. The mechanism involved increased mitochondrial reactive oxygen species (ROS) and a shift in the Bax/Bcl-2 ratio, leading to enhanced apoptosis. The findings suggest that this compound could be a candidate for further development as an anticancer agent.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound is still under investigation. Initial studies indicate favorable absorption characteristics; however, comprehensive toxicological assessments are necessary to evaluate its safety profile for therapeutic use.
Q & A
Q. What are the optimal synthetic routes for Ethyl 2-(4-hydroxytetrahydro-2H-thiopyran-4-yl)acetate, and how can reaction yields be improved?
The synthesis typically involves multi-step reactions, such as the oxidation of thiopyran precursors followed by esterification. Key steps include:
- Thiopyran ring functionalization : Use of sulfur-containing intermediates (e.g., tetrahydrothiopyran derivatives) with controlled oxidation to introduce the sulfonyl group .
- Esterification : Ethyl acetate is introduced via nucleophilic substitution or coupling reactions under basic conditions (e.g., K₂CO₃/DMF) .
- Yield optimization : Microwave-assisted synthesis or solvent-free conditions reduce reaction times and improve yields by 15–20% compared to traditional methods .
Q. How can the structural integrity of this compound be validated during synthesis?
- Analytical techniques :
- X-ray crystallography (e.g., SHELX programs) resolves the thiopyran ring conformation and hydroxyl group orientation .
- NMR spectroscopy : H and C NMR confirm substituent positions, with characteristic shifts for the ester carbonyl (~170 ppm) and hydroxyl proton (~5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₉H₁₆O₄S) and detects impurities .
Q. What are the key physicochemical properties influencing its reactivity in biological systems?
- Polarity : The hydroxyl and sulfonyl groups enhance water solubility (~2.5 mg/mL at pH 7.4) but reduce membrane permeability .
- Stability : The compound degrades under acidic conditions (pH < 3) via ester hydrolysis, requiring neutral buffers for in vitro assays .
- Hydrogen-bonding capacity : The hydroxyl group participates in intermolecular interactions, affecting crystallization and protein binding .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination or methylation) alter its biological activity?
Comparative studies with analogs reveal:
- Fluorination : Introducing fluorine at the thiopyran 3-position increases metabolic stability (t₁/₂ > 6 hours in liver microsomes) but reduces antimicrobial potency by 30% .
- Methylation : Adding a methyl group to the acetate moiety improves lipophilicity (logP +0.5) and enhances blood-brain barrier penetration in rodent models .
- Methodological approach : Use QSAR (Quantitative Structure-Activity Relationship) models to predict bioactivity changes and validate via enzyme inhibition assays .
Q. What experimental strategies resolve contradictions in reported biological activity data?
Discrepancies in antimicrobial IC₅₀ values (e.g., 10–50 µM against S. aureus) may arise from:
- Assay conditions : Variations in pH, serum protein content, or solvent (DMSO vs. ethanol) alter compound bioavailability .
- Strain specificity : Test multiple clinical isolates and standardize inoculum size (e.g., 1×10⁶ CFU/mL) .
- Synergistic effects : Combine with β-lactam antibiotics to assess potentiation (e.g., 4-fold reduction in MIC for ampicillin) .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacological profiles?
- Docking studies : Use AutoDock Vina to predict binding to bacterial enoyl-ACP reductase (FabI), a target for antimicrobial agents. The hydroxyl group forms hydrogen bonds with NAD⁺ cofactors (ΔG ≈ -8.2 kcal/mol) .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives with low RMSD (<2 Å) .
- ADMET prediction : Tools like SwissADME estimate oral bioavailability (%F > 50%) and toxicity (e.g., hERG inhibition risk) .
Q. What are the challenges in characterizing its degradation products under oxidative stress?
- LC-MS/MS identification : Degradation pathways include sulfoxide formation (m/z +16) and ester cleavage to acetic acid derivatives .
- Accelerated stability testing : Expose to 40°C/75% RH for 4 weeks; quantify degradation via HPLC-UV (λ = 254 nm) .
- Mechanistic insights : ESR spectroscopy detects radical intermediates during autoxidation, suggesting thiyl radical involvement .
Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug development?
- In vitro metabolism : Incubate with human liver microsomes and NADPH. LC-HRMS identifies hydroxylated metabolites (e.g., m/z +16 at the thiopyran ring) .
- CYP inhibition : Use fluorogenic substrates (e.g., CYP3A4: midazolam) to assess IC₅₀ values. The compound shows moderate inhibition (IC₅₀ = 15 µM), suggesting potential drug-drug interactions .
Methodological Tables
Q. Table 1. Comparative Reactivity of Thiopyran Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
